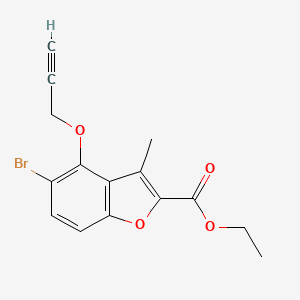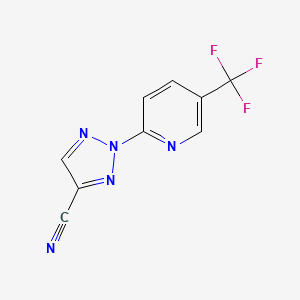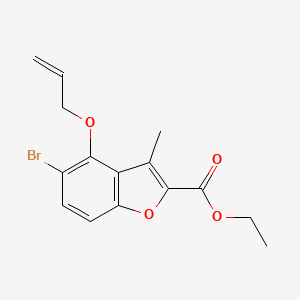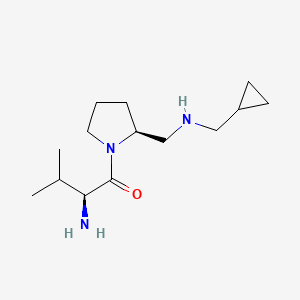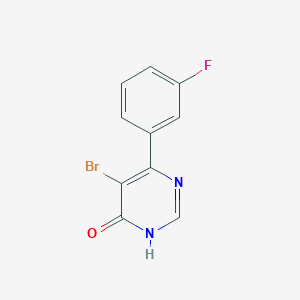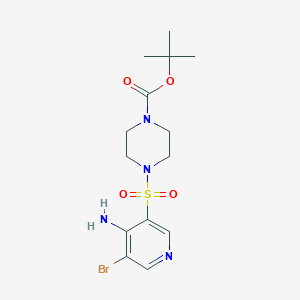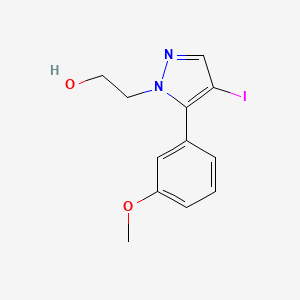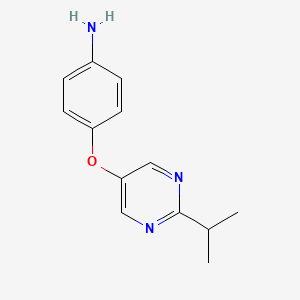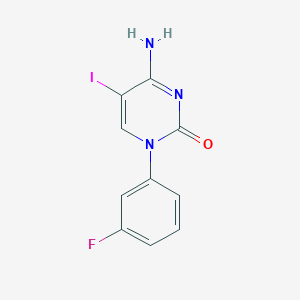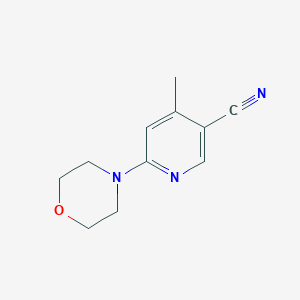
4-Methyl-6-morpholinonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-morpholinonicotinonitrile is an organic compound with the molecular formula C11H13N3O It is a derivative of nicotinonitrile, featuring a morpholine ring and a methyl group attached to the nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-morpholinonicotinonitrile typically involves the reaction of 4-methyl-6-chloronicotinonitrile with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Methyl-6-chloronicotinonitrile+Morpholine→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 4-Methyl-6-morpholinonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives.
科学研究应用
4-Methyl-6-morpholinonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-6-morpholinonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Nicotinonitrile: The parent compound, featuring a nitrile group attached to a pyridine ring.
4-Methyl-6-chloronicotinonitrile: A precursor in the synthesis of 4-Methyl-6-morpholinonicotinonitrile.
Morpholine: A component of the final compound, contributing to its unique properties.
Uniqueness: this compound is unique due to the presence of both a morpholine ring and a nitrile group, which confer distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications.
属性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
4-methyl-6-morpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-9-6-11(13-8-10(9)7-12)14-2-4-15-5-3-14/h6,8H,2-5H2,1H3 |
InChI 键 |
MWSFNYLEMPCARR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C#N)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


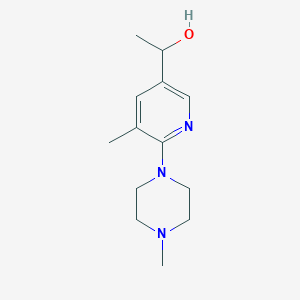
![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)


